N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative featuring a benzylpiperidine moiety linked via an acetamide group to a thiazole ring substituted with a 3-methoxyphenyl group.
Properties
Molecular Formula |
C24H27N3O2S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C24H27N3O2S/c1-29-22-9-5-8-19(14-22)24-26-21(17-30-24)15-23(28)25-20-10-12-27(13-11-20)16-18-6-3-2-4-7-18/h2-9,14,17,20H,10-13,15-16H2,1H3,(H,25,28) |
InChI Key |
RDMGSGULCRNJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly its interactions with sigma receptors and implications in neurological conditions. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), receptor binding affinity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 352.5 g/mol. Its structure includes a benzylpiperidine moiety linked to a thiazole-acetamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 132863-11-7 |
Sigma Receptor Binding
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly sigma-1 and sigma-2. Studies have shown that modifications in the aromatic ring structure can influence receptor affinity. For instance, replacing the phenyl ring with other aromatic systems like thiophene or naphthyl does not significantly affect sigma-1 receptor affinity, while substitutions with imidazole or pyridyl lead to a substantial decrease in affinity .
Neuroprotective Effects
A notable study explored the neuroprotective effects of similar compounds against oxidative stress-induced cell death. The thiazole-containing derivatives demonstrated the ability to protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting potential applications in treating neurodegenerative diseases .
Antineoplastic Activity
Another area of investigation has been the antineoplastic properties of related compounds. Certain derivatives have shown moderate cytotoxic effects against various cancer cell lines, indicating their potential role as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the biological activity of this compound is significantly influenced by:
- Aromatic Substituents : The type and position of substituents on the benzene ring can enhance or diminish receptor binding.
- Piperidine Moiety : The presence of the piperidine ring is essential for maintaining activity against sigma receptors.
- Thiazole Group : The thiazole component contributes to both receptor binding and potential neuroprotective effects.
Research Findings Summary
Recent studies have provided insights into the biological activities associated with this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzylpiperidine moiety linked to a thiazole derivative. Its molecular formula is with a molecular weight of approximately 338.4 g/mol. The presence of both piperidine and thiazole rings suggests diverse interactions with biological targets.
Anticonvulsant Activity
Research indicates that derivatives similar to N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibit anticonvulsant properties. Studies have shown that these compounds can effectively reduce seizure activity in animal models, particularly through modulation of neuronal voltage-sensitive sodium channels . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the thiazole ring for enhancing anticonvulsant efficacy.
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit key enzymes involved in amyloid-beta aggregation and cholinesterase activity, which are critical in the pathogenesis of Alzheimer's . The multitarget approach of these compounds makes them promising candidates for drug development aimed at treating cognitive decline.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this compound against SARS-CoV-2. The design and synthesis of covalent inhibitors targeting viral proteases have shown submicromolar activity, indicating potential therapeutic applications in combating viral infections .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Acetamides
a) N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide
- Key Differences : Replaces the thiazole ring with a 4-methylphenyl group .
- Physicochemical Properties: Molecular weight: 322.45 g/mol logP: 3.19 (indicative of moderate lipophilicity) Hydrogen bond donors/acceptors: 1/3 .
b) 2-(4-Hydroxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide
Benzothiazole-Based Analogues
a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Differences : Benzothiazole core (vs. thiazole) with a 6-trifluoromethyl substituent .
- Synthesis : Lower yield (26%) due to steric and electronic challenges in coupling reactions .
b) N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Heterocyclic and Spirocyclic Derivatives
a) N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide
- Key Differences : Incorporates a spirocyclic quinazolin-thioether system .
- Implications : The rigid spiro structure may restrict conformational flexibility, affecting binding kinetics compared to the more flexible thiazole-acetamide scaffold.
b) N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(3-methoxyphenyl)pyrimidin-4-yl)amino)acetamide
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
